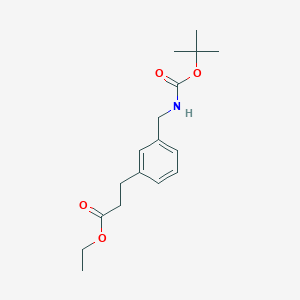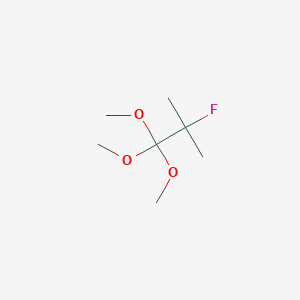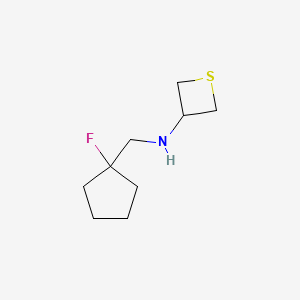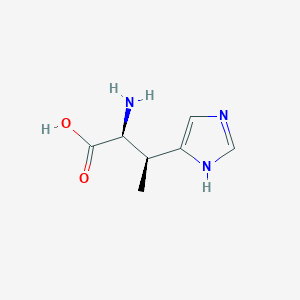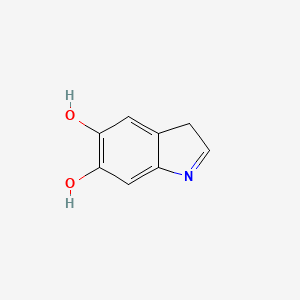![molecular formula C6H9BF3KO B12948989 Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide is a chemical compound with the molecular formula C6H9BF3KO and a molecular weight of 204.04 g/mol . It is known for its unique structure, which includes a trifluoroborate group and an oxan-4-ylidene moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide typically involves the reaction of a boronic acid derivative with a trifluoromethylating agent in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like THF and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from reactions with this compound include boronic acids, boronates, and substituted boron-containing compounds .
Scientific Research Applications
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide has several scientific research applications, including:
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool in medical applications.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(oxan-2-yl)methyl]boranuide
- Potassium trifluoro[(oxan-4-yl)methyl]boranuide
- Potassium trifluoro[(oxan-4-ylmethoxymethyl)boranuide]
Uniqueness
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide is unique due to its specific structure, which includes an oxan-4-ylidene moiety. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H9BF3KO |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
potassium;trifluoro(oxan-4-ylidenemethyl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h5H,1-4H2;/q-1;+1 |
InChI Key |
JKJYSHMFMNBLAG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=C1CCOCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


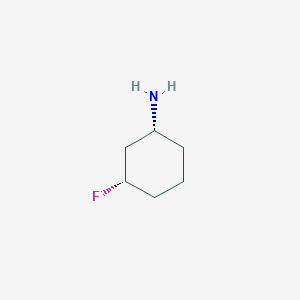
![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)
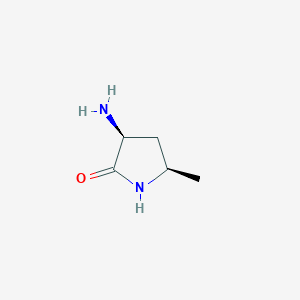
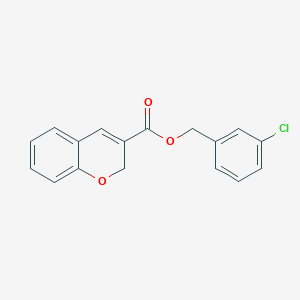
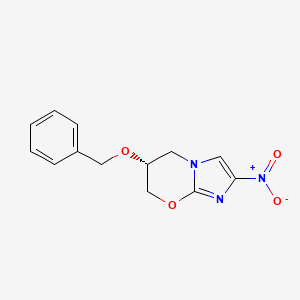
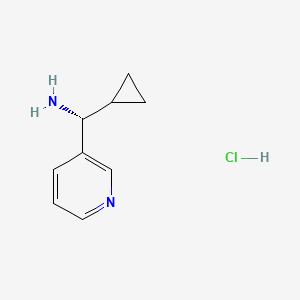
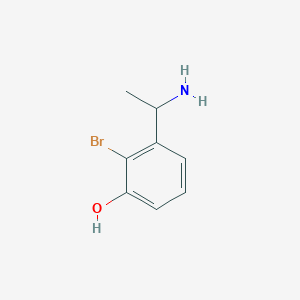
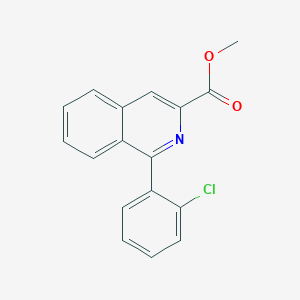
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
